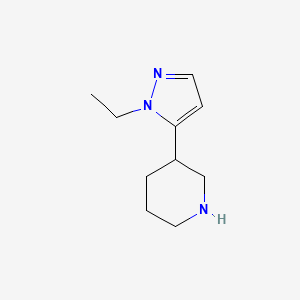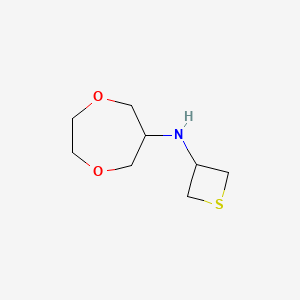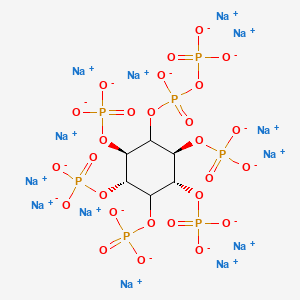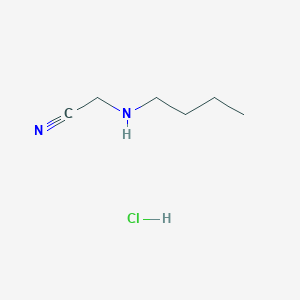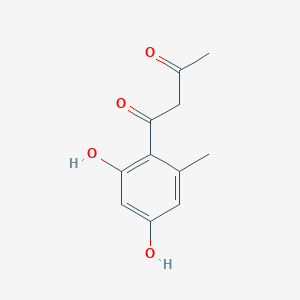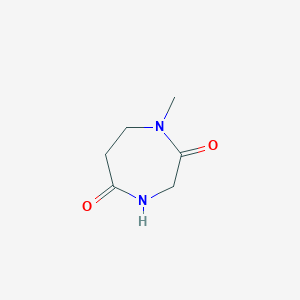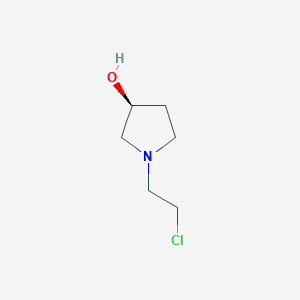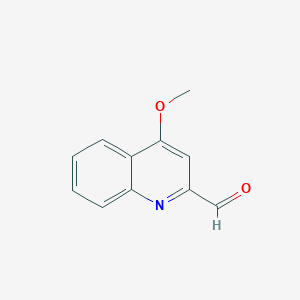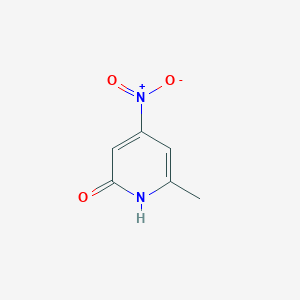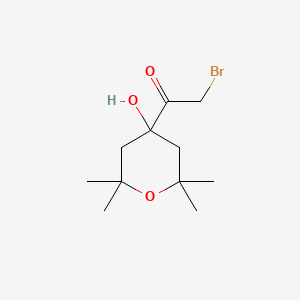
(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and a suitable amine.
Reduction: The aldehyde group of 4-chloro-2-methylbenzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination using reagents like ammonia or primary amines in the presence of a reducing agent.
Chiral Resolution: To obtain the (1R,2R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction and amination steps.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Without specific stereochemistry.
4-Chloro-2-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.
Uniqueness
Chirality: The (1R,2R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
Clé InChI |
TVIZKHYDNFUQMC-XCBNKYQSSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)[C@H]([C@@H](C)O)N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


